2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a triazole ring, a trimethoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Trimethoxyphenyl Group:
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Attachment of the Trifluoromethylphenyl Group:
Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioether groups.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, leading to changes in their activity and downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the triazole ring, trimethoxyphenyl group, and trifluoromethylphenyl group provides a unique set of chemical properties and reactivity patterns that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H19ClF3N5O4S |
---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H19ClF3N5O4S/c1-31-14-6-10(7-15(32-2)17(14)33-3)18-27-28-19(29(18)25)34-9-16(30)26-11-4-5-13(21)12(8-11)20(22,23)24/h4-8H,9,25H2,1-3H3,(H,26,30) |
InChI Key |
WXHVJDCNVWCGKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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